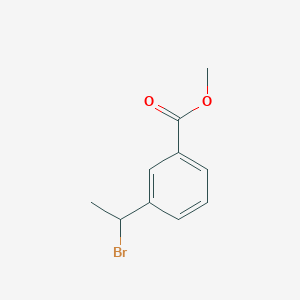

Methyl 3-(1-bromoethyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1-bromoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYFMMWUMUICEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Methyl 3 1 Bromoethyl Benzoate

Precursor Synthesis and Functional Group Transformations

The efficient synthesis of methyl 3-(1-bromoethyl)benzoate hinges on the strategic assembly of its precursors and the selective manipulation of functional groups. This section details the key methodologies for constructing the methyl benzoate (B1203000) core and subsequently introducing the 1-bromoethyl moiety.

Esterification Methodologies for the Methyl Benzoate Core

The formation of the methyl benzoate scaffold is a critical first step. A common and effective method is the Fischer esterification of a corresponding benzoic acid derivative with methanol (B129727) in the presence of an acid catalyst. youtube.comyoutube.com For instance, 3-bromobenzoic acid can be refluxed with methanol and a catalytic amount of concentrated sulfuric acid to yield methyl 3-bromobenzoate in high yield. chemicalbook.com

| Starting Material | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromobenzoic acid | Methanol | Sulfuric acid | Methyl 3-bromobenzoate | 85% | chemicalbook.com |

| Benzoic acid | Methanol | Acid catalyst | Methyl benzoate | - | youtube.comyoutube.com |

Alternative approaches include the reaction of benzoic acid with sodium hydroxide (B78521) to form sodium benzoate, which is then treated with methyl chloride. quora.com Solid acid catalysts, such as those based on zirconium and titanium, have also been developed for the esterification of various benzoic acids with methanol, offering a potentially more environmentally friendly and reusable catalytic system. mdpi.com

Strategies for Introducing the 1-Bromoethyl Moiety

With the methyl benzoate core in place, the next crucial step is the introduction of the 1-bromoethyl group at the meta position. Several synthetic routes can be employed to achieve this transformation.

One strategy involves the regioselective alkylation of a suitable benzene (B151609) derivative, followed by bromination. For example, a Friedel-Crafts alkylation can introduce an ethyl group onto the aromatic ring. However, controlling the regioselectivity to favor the meta product can be challenging.

A more direct and commonly employed method is the benzylic bromination of a pre-existing ethyl group on the methyl benzoate ring. This radical substitution reaction selectively targets the hydrogen atoms on the carbon adjacent to the aromatic ring. chemistrysteps.com The precursor, methyl 3-ethylbenzoate, can be synthesized via esterification of 3-ethylbenzoic acid.

The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. acs.org The use of NBS is advantageous as it provides a low, steady concentration of bromine, which helps to minimize side reactions like aromatic bromination. chemistrysteps.com

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Methyl 3-ethylbenzoate | N-Bromosuccinimide (NBS) | AIBN/Heat or Light | Carbon tetrachloride | This compound | |

| Methyl 4-methyl-3-methoxybenzoate | N-Bromosuccinimide (NBS) | UV light | Ethyl acetate (B1210297) or Chlorobenzene | Methyl 4-(bromomethyl)-3-methoxybenzoate | google.com |

Continuous flow photochemical bromination has emerged as a scalable and efficient alternative to traditional batch processes, offering better control over reaction parameters and improved safety. acs.org

The bromination of methyl 3-ethylbenzoate creates a chiral center at the benzylic carbon, resulting in a racemic mixture of (R)- and (S)-methyl 3-(1-bromoethyl)benzoate. Achieving stereoselectivity in this transformation is a significant challenge. While methods for stereoselective benzylic bromination exist, they often require specialized chiral catalysts or auxiliaries and have not been widely reported specifically for this substrate. Further research in this area is needed to develop efficient enantioselective routes to the individual stereoisomers of the target compound.

Catalytic Systems in Target Compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, influencing both the efficiency and selectivity of the key reaction steps. As mentioned, acid catalysts are essential for the initial esterification. chemicalbook.commdpi.com

In the subsequent bromination step, radical initiators act as catalysts to generate the bromine radicals necessary for the reaction to proceed. acs.org More advanced catalytic systems are also being explored. For example, Lewis acids like ZrCl₄ have been used in conjunction with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to prevent competitive aromatic bromination. scientificupdate.com Photoredox catalysis also offers a modern approach to benzylic bromination, sometimes utilizing alternative bromine sources like BrCCl₃. rsc.org The development of novel catalytic systems continues to be an active area of research, aiming for milder reaction conditions, higher selectivity, and improved sustainability.

Radical Initiated Bromination Techniques for Benzylic Positions, as observed in analogous systems

The introduction of a bromine atom at the benzylic position of an ethylbenzene (B125841) derivative is a key transformation for producing this compound. This is typically achieved through a free-radical chain reaction. The benzylic C-H bonds are significantly weaker (bond dissociation energy of about 90 kcal/mol) than other alkyl C-H bonds, making them susceptible to abstraction by a bromine radical. masterorganicchemistry.comchemistrysteps.com This selectivity is due to the resonance stabilization of the resulting benzylic radical, where the unpaired electron can delocalize into the aromatic pi-system. masterorganicchemistry.comlibretexts.org

A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.com NBS is favored because it provides a constant, low concentration of molecular bromine (Br₂), which minimizes side reactions such as addition to the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction is initiated by heat or light, which causes the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or the N-Br bond of NBS itself. chemistrysteps.comechemi.comkhanacademy.org

The general mechanism proceeds through three stages:

Initiation: The radical initiator decomposes to form free radicals, which then react with HBr present in trace amounts to generate bromine radicals (Br•). libretexts.org

Propagation: A bromine radical abstracts a benzylic hydrogen from the ethylbenzene moiety, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a Br₂ molecule (generated from NBS and HBr) to yield the desired product, this compound, and another bromine radical, which continues the chain. masterorganicchemistry.comchemistrysteps.com

Termination: The reaction ceases when radicals combine with each other.

Recent advancements have explored photochemical methods, which can proceed at lower temperatures without the need for chemical initiators. rsc.org Continuous flow photochemical reactors, in particular, offer enhanced control over irradiation and reaction time, leading to higher throughput and safety. rsc.orgacs.org

Table 1: Radical Initiators in Analogous Benzylic Brominations This table is generated based on data from analogous reactions.

| Radical Initiator | Substrate Example | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Methyl 3-methylbenzoate | CCl₄ | Reflux | 94% | echemi.com |

| Benzoyl Peroxide (BPO) | Methyl-m-toluate | CCl₄ | 50°C to Reflux | 91% | echemi.com |

| Hydrogen Peroxide (catalytic) | Methyl-3-methyl benzoate | Cyclohexane (B81311) | Reflux, 16h | - | echemi.com |

Palladium-Catalyzed Coupling Reactions in Analogous Syntheses

While radical bromination is a direct method, palladium-catalyzed cross-coupling reactions represent an alternative and versatile strategy in the synthesis of complex organic molecules. nih.gov These reactions excel at forming carbon-carbon bonds. nih.gov In the context of synthesizing precursors or derivatives of this compound, reactions like the Suzuki, Heck, and Sonogashira couplings are of significant importance. youtube.comyoutube.com

For instance, a precursor like methyl 3-vinylbenzoate could be synthesized via a Suzuki coupling between a boronic acid derivative and a vinyl halide, or a Heck reaction between an aryl halide (e.g., methyl 3-bromobenzoate) and ethylene. The resulting vinyl group could then potentially be subjected to hydrobromination to yield the target compound, although controlling regioselectivity would be a critical challenge.

The general catalytic cycle for these cross-coupling reactions involves three key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium(II) complex.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium complex, or the palladium complex adds across a double bond.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

The choice of ligands, base, and solvent is critical for the efficiency of these reactions. youtube.comrsc.org Modern methods focus on using highly active catalysts at very low (ppm level) concentrations and developing reactions that can be performed in more environmentally benign solvents, including water. youtube.com

Optimization of Reaction Parameters and Yield Enhancement

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a key factor in controlling the kinetics and selectivity of the bromination reaction. In thermally initiated reactions, a specific temperature is required to induce the decomposition of the initiator (e.g., AIBN or BPO) at a suitable rate. echemi.com Reactions are often run at the reflux temperature of the chosen solvent, such as CCl₄ (approx. 77°C) or cyclohexane (approx. 81°C). echemi.comkhanacademy.org

In photochemical reactions, temperature has a more nuanced role. While light provides the primary energy for initiation, temperature can still influence reaction rates. Studies in continuous flow systems have shown that increasing the temperature (e.g., from 10°C to 40°C) can increase the conversion rate, but may also lead to the formation of over-brominated side products. rsc.orgresearchgate.net Therefore, temperature must be carefully optimized to balance reaction speed with selectivity. rsc.org

Pressure is generally less of a direct controlling parameter for these liquid-phase reactions, which are largely incompressible. However, pressure becomes relevant during product purification via vacuum distillation, where reducing the pressure lowers the boiling point of the compound, allowing for distillation at lower temperatures and preventing thermal decomposition. echemi.com The kinetic molecular model of gases shows a clear dependence of collision frequency on temperature and pressure, but in the liquid state, these effects are more complex and primarily influence boiling points. suniv.ac.in

Purity and Scale-Up Considerations

Achieving high purity of this compound is crucial, as impurities can affect subsequent synthetic steps. A common impurity in benzylic bromination is the dibrominated product, which arises from the further reaction of the desired monobrominated product. rsc.org Controlling the stoichiometry of the brominating agent (NBS or Br₂) is essential to minimize this side reaction. Operating at incomplete conversion can sometimes be a strategy to maximize the selectivity for the monobrominated product, with the unreacted starting material being recycled. rsc.org After the reaction, purification is often achieved by filtration to remove succinimide (B58015) by-products, followed by evaporation of the solvent and purification of the crude product by flash chromatography or vacuum distillation. echemi.com

Scaling up the synthesis from the laboratory to an industrial scale presents significant challenges. researchgate.net

Safety: The direct use of molecular bromine is hazardous on a large scale due to its high vapor pressure and toxicity. acs.org Radical reactions can also be highly exothermic, requiring careful thermal management to prevent runaways.

Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer becomes more difficult in large batch reactors.

Photochemistry: For photochemical reactions, ensuring uniform light penetration throughout a large volume is a major obstacle. rsc.org

Continuous flow reactors are an increasingly popular solution for scaling up these types of reactions. acs.org By using microstructured reactors with small channel dimensions, they offer superior heat and mass transfer, precise control over residence time, and a much safer operating environment. rsc.orgresearchgate.net This technology has been used to scale up photochemical benzylic brominations to a multikilogram per hour throughput, demonstrating a viable path for the large-scale, high-purity production of compounds like this compound. acs.org

Chemical Reactivity and Mechanistic Investigations of Methyl 3 1 Bromoethyl Benzoate

Nucleophilic Substitution Reactions at the Benzylic Center

The benzylic position of methyl 3-(1-bromoethyl)benzoate is a key site for nucleophilic substitution reactions. The reactivity of this secondary benzylic halide is influenced by the stability of the potential carbocation intermediate and steric factors around the reaction center. gla.ac.uk

Exploration of SN1 and SN2 Reaction Pathways, informed by reactivity of similar brominated benzoates

Benzylic halides are capable of reacting through both SN1 and SN2 mechanisms. khanacademy.org The specific pathway taken by this compound depends on the reaction conditions, including the nature of the nucleophile and the solvent. khanacademy.orglibretexts.org

SN1 Pathway: A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism. masterorganicchemistry.com The initial and rate-determining step is the departure of the bromide leaving group to form a secondary benzylic carbocation. masterorganicchemistry.comlibretexts.org This carbocation is stabilized by resonance with the adjacent aromatic ring, which delocalizes the positive charge. gla.ac.uk The stability of this intermediate makes the SN1 pathway favorable. gla.ac.ukncert.nic.in The subsequent step is a rapid attack of the nucleophile on the planar carbocation, which can occur from either face. masterorganicchemistry.comquora.com Polar protic solvents, which can solvate both the carbocation and the leaving group, facilitate the SN1 reaction. libretexts.orgyoutube.com

SN2 Pathway: A bimolecular nucleophilic substitution (SN2) reaction occurs in a single, concerted step. masterorganicchemistry.com The nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. khanacademy.orgyoutube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com Primary benzylic halides typically favor the SN2 pathway due to minimal steric hindrance. For secondary benzylic halides like this compound, the SN2 pathway is also possible, but can be sterically hindered. libretexts.orgyoutube.com

The competition between SN1 and SN2 mechanisms for secondary benzylic halides is a well-documented phenomenon. libretexts.org Factors such as the concentration and strength of the nucleophile, as well as the polarity of the solvent, will ultimately determine the dominant reaction pathway. libretexts.orgyoutube.com

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity: In the context of nucleophilic substitution at the benzylic position of this compound, the reaction is highly regioselective. The substitution will occur exclusively at the benzylic carbon bearing the bromine atom. Nucleophilic attack on the aromatic ring itself is not favored under these conditions. gla.ac.uk While benzyne (B1209423) mechanisms can lead to substitution at different positions on an aromatic ring, they require very strong bases and are not the operative pathway here. gla.ac.ukstackexchange.com

Stereoselectivity: The stereochemical outcome of the substitution reaction is directly dependent on the operative mechanism.

SN1 Reaction: If the reaction proceeds through an SN1 pathway, the formation of a planar, achiral carbocation intermediate leads to a loss of stereochemical information from the starting material. masterorganicchemistry.com The subsequent nucleophilic attack can occur from either face of the carbocation with roughly equal probability. youtube.com This results in the formation of a racemic or near-racemic mixture of the two possible enantiomers of the product. masterorganicchemistry.comchemistrysteps.com

SN2 Reaction: In contrast, an SN2 reaction proceeds with a defined stereochemical outcome. The backside attack of the nucleophile forces an inversion of the stereochemical configuration at the benzylic center, a phenomenon known as a Walden inversion. quora.commasterorganicchemistry.com If the starting this compound is enantiomerically pure, the SN2 reaction will produce a product with the opposite stereochemistry, which is also enantiomerically pure. masterorganicchemistry.com

Cross-Coupling Chemistry and Carbon-Carbon Bond Formation

This compound can also participate in cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling Investigations with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that pairs an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

While the Suzuki-Miyaura coupling is widely used, its application with secondary benzylic halides like this compound can be challenging. A significant competing side reaction is β-hydride elimination, which can occur from the palladium intermediate, leading to the formation of styrene (B11656) derivatives instead of the desired cross-coupled product. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: wikipedia.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the benzylic bromide to form a palladium(II) intermediate. libretexts.org For benzylic halides, this step often proceeds with an inversion of stereochemistry. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. libretexts.org

Research has shown that the choice of ligand, base, and solvent is critical to favor the desired cross-coupling over β-hydride elimination. nih.govorganic-chemistry.org For instance, the use of specific phosphine (B1218219) ligands can influence the outcome of the reaction. nih.gov Microwave conditions have also been explored to improve reaction times and yields for the Suzuki coupling of benzylic bromides. nih.gov

The table below shows examples of conditions used for Suzuki-Miyaura coupling with benzylic electrophiles.

| Catalyst | Ligand | Base | Solvent | Reference |

| [Pd(η3-C3H5)Cl]2 | DPPPent | K2CO3 | DMF | organic-chemistry.org |

| Pd(OAc)2 | PPh3 | nih.gov | ||

| PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | nih.gov | |

| Pd(OAc)2 | JohnPhos | K2CO3 | DMF | nih.gov |

This table presents a selection of catalyst systems and conditions reported for Suzuki-Miyaura couplings involving benzylic electrophiles.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is another powerful carbon-carbon bond-forming reaction that utilizes an organozinc reagent as the coupling partner with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For secondary benzylic halides like this compound, the Negishi coupling offers a valuable synthetic route. The reaction mechanism is generally understood to proceed through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

An important consideration in the Negishi coupling of secondary alkyl halides is the potential for β-hydride elimination. However, the use of appropriate ligands can suppress this side reaction and favor the desired reductive elimination to form the cross-coupled product. organic-chemistry.orgmit.edu For example, the use of biaryldialkylphosphine ligands has been shown to be effective in promoting the Negishi coupling of secondary alkylzinc halides with aryl bromides. organic-chemistry.orgmit.edu

Recent advancements have led to the development of enantioselective Negishi couplings of racemic secondary benzylic halides, allowing for the synthesis of enantioenriched products. organic-chemistry.orgacs.org

The table below provides examples of catalyst systems used in Negishi coupling reactions involving secondary alkyl halides.

| Catalyst Precursor | Ligand | Substrate Scope | Reference |

| Pd(OAc)2 | CPhos | Secondary alkylzinc halides with aryl bromides and chlorides | organic-chemistry.orgmit.edu |

| Ni(COD)2 | Bis(oxazoline) | Racemic secondary benzylic electrophiles with arylzinc reagents | acs.org |

| Ni(PPh3)4 | General coupling of organozinc with halides | wikipedia.org |

This table highlights some of the catalyst systems employed in Negishi couplings with secondary alkyl electrophiles.

Other Transition Metal-Catalyzed Coupling Reactions

This compound, possessing a reactive benzylic bromide moiety, is a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the benzylic bromide with an organoboron compound. organic-chemistry.orgnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgyoutube.com The reaction conditions are typically mild, often conducted at room temperature in the presence of a base such as potassium carbonate. organic-chemistry.orgwikipedia.org For a substrate like this compound, this would allow for the introduction of various alkyl, alkenyl, or aryl groups at the benzylic position.

Heck Reaction: The Heck reaction, also catalyzed by palladium, couples the benzylic bromide with an alkene. wikipedia.orgyoutube.com The reaction typically requires a base and forms a new carbon-carbon bond at the less substituted carbon of the alkene, generally with trans selectivity. thieme-connect.deorganic-chemistry.org The process involves the oxidative addition of palladium(0) to the C-Br bond, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. wikipedia.org

Sonogashira Coupling: This reaction facilitates the coupling of the benzylic bromide with a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The reaction is highly effective for forming sp-sp2 carbon-carbon bonds. nih.gov A copper-free variant of the Sonogashira coupling has also been developed. libretexts.org The reaction with this compound would lead to the corresponding 1-alkynyl-substituted benzoate (B1203000) derivative.

The following table summarizes the key features of these coupling reactions as they would apply to this compound.

| Reaction | Catalyst System | Coupling Partner | Typical Product |

| Suzuki-Miyaura | Pd(0) complex, Base | Organoboron compound | Methyl 3-(1-arylethyl)benzoate |

| Heck | Pd(0) complex, Base | Alkene | Methyl 3-(1-alkenylethyl)benzoate |

| Sonogashira | Pd(0) complex, Cu(I) salt, Base | Terminal alkyne | Methyl 3-(1-alkynylethyl)benzoate |

Reduction and Oxidation Reaction Profiles

The benzylic bromide in this compound can be selectively reduced to a methyl group. This transformation can be achieved through various methods, including electrochemical reduction and the use of reducing agents like organotin hydrides.

Electrochemical reduction of benzylic bromides has been investigated, showing that the reduction potentials are significantly less negative than those for the corresponding chlorides. This allows for selective reduction without affecting other functional groups that might be reduced at more negative potentials. The process can lead to the formation of the corresponding hydrocarbon.

Reduction with tributyltin hydride is a well-established radical chain process for the reduction of benzylic halides. acs.org The mechanism involves the abstraction of the bromine atom by a tributyltin radical, forming a benzyl-type radical intermediate, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the reduced product. acs.org The rate of this reaction is influenced by substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction. acs.org

The ester functionality in this compound can undergo hydrolysis and transesterification reactions.

Ester Hydrolysis: The hydrolysis of the methyl ester group can be catalyzed by either acid or base. libretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that yields the corresponding carboxylate salt and methanol (B129727). libretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. Acid-catalyzed hydrolysis is a reversible reaction that results in the formation of the carboxylic acid and methanol. libretexts.org The rate of hydrolysis of methyl benzoates is dependent on the pH and the nature of the substituents on the benzene (B151609) ring.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org Since the reactants and products are both an ester and an alcohol, the reaction is reversible. libretexts.org To drive the reaction to completion, a large excess of the reactant alcohol is often used as the solvent. libretexts.org

Cyclization and Rearrangement Pathways Involving the Bromoethyl Group, drawing insights from related allylic bromides

The bromoethyl group in this compound provides a handle for various cyclization and rearrangement reactions. Insights into potential pathways can be drawn from the reactivity of related benzylic and allylic bromides.

Intramolecular reactions can be envisioned where the bromoethyl group acts as an electrophile. For instance, if a suitable nucleophile is present on the aromatic ring or on a substituent, an intramolecular cyclization could occur. The formation of benzo-fused rings through palladium-catalyzed intramolecular Heck reactions of bromo-substituted indoles demonstrates the feasibility of such cyclizations. nih.gov Similarly, the synthesis of benzo[b]thiophenes can involve an iodocyclization step, highlighting the potential for halogen-mediated cyclizations. nih.gov

Rearrangement reactions are also a possibility, particularly if a carbocation is formed at the benzylic position. The stability of the benzylic carbocation, which is enhanced by resonance with the aromatic ring, makes it a plausible intermediate. quora.com Rearrangements such as the Pinacol rearrangement, which involves the migration of a group to an adjacent carbocationic center, could be considered in analogous systems. libretexts.org The Baeyer-Villiger rearrangement, involving the oxidation of a ketone to an ester, and the Wolff rearrangement, which converts an α-diazoketone into a ketene, are other examples of synthetically useful rearrangements that proceed through specific intermediates. libretexts.orgwiley-vch.de

Advanced Mechanistic Studies

The study of kinetic isotope effects (KIEs) and reaction rate analysis can provide detailed insights into the mechanisms of reactions involving this compound.

Kinetic Isotope Effects: KIEs are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. nih.gov For reactions involving the cleavage of the carbon-bromine bond, a primary KIE would be expected if this bond-breaking step is rate-determining. Secondary KIEs can provide information about changes in hybridization at the reacting carbon center. nih.gov For multi-step reactions, the apparent KIE is a weighted average of the KIEs for each individual step. nih.gov

Reaction Rate Analysis: The rate of reactions involving benzylic bromides is significantly influenced by the electronic nature of the substituents on the aromatic ring. For instance, in the reduction of substituted benzyl (B1604629) bromides by tributyltin hydride, a Hammett plot reveals that electron-withdrawing groups accelerate the reaction, while electron-releasing groups have a smaller effect. acs.org This is attributed to the stabilization of a polar transition state. acs.org Similarly, the rates of hydrolysis of substituted methyl benzoates can be correlated with Hammett substituent constants, indicating that the reaction mechanism involves the addition of a hydroxide ion to the ester carbonyl group. For this compound, the ester group itself acts as an electron-withdrawing group, which would influence the reactivity of the benzylic bromide. The rate of nucleophilic substitution at the benzylic carbon is also affected by the polarity of the solvent and the strength of the nucleophile. vaia.com

Intermediate Characterization in Complex Reaction Sequences

The characterization of a transient species, such as a reaction intermediate, is crucial for understanding the step-by-step mechanism of a complex reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are typically employed to elucidate the structure of such intermediates. However, in the case of this compound, specific published data from these analytical methods are not found.

In theory, this compound could be formed as an intermediate in the benzylic bromination of methyl 3-ethylbenzoate. This type of reaction typically proceeds via a free radical mechanism, often initiated by light or a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS). The proposed mechanism would involve the abstraction of a benzylic hydrogen from the ethyl group of methyl 3-ethylbenzoate, forming a relatively stable benzylic radical. This radical would then react with a bromine source to form this compound.

Subsequent reactions of this intermediate, such as elimination or nucleophilic substitution, would lead to the formation of other products. For instance, dehydrobromination could yield methyl 3-vinylbenzoate, while reaction with a nucleophile could substitute the bromine atom.

While this represents a plausible reaction pathway, the absence of specific experimental studies that isolate and characterize this compound means that no definitive data on its spectroscopic properties or its confirmed role as an intermediate in a specific named reaction can be presented. The following table, therefore, remains hypothetical, illustrating the type of data that would be expected from such a characterization, but it is not based on actual published research findings.

Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, a quartet for the benzylic proton, and a doublet for the methyl protons of the bromoethyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, the carbon bearing the bromine atom, and the terminal methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, and characteristic isotopic pattern for a bromine-containing compound. |

| Infrared (IR) Spectroscopy | Absorption bands for the C=O stretch of the ester, C-H stretches of the aromatic and aliphatic groups, and the C-Br stretch. |

It is important to reiterate that the information in the table above is purely illustrative of what would be sought in the characterization of this intermediate and is not derived from any cited research. The lack of specific literature on this compound highlights a potential area for future research in the field of organic reaction mechanisms.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Building Block for Complex Molecular Architectures

The strategic placement of the reactive bromoethyl and ester groups makes Methyl 3-(1-bromoethyl)benzoate an ideal building block for elaborate molecular designs. This structure facilitates its use in constructing a wide array of organic compounds.

The compound is a valuable precursor in the synthesis of heterocyclic structures, which are core components of many biologically active molecules. The carbon atom bonded to the bromine is electrophilic and readily reacts with nucleophiles like amines and thiols. This reactivity allows for the formation of carbon-nitrogen or carbon-sulfur bonds, which is a critical step in forming various heterocyclic ring systems. rsc.orgmdpi.com For instance, related bromo-precursors are used in reactions to produce substituted isoindolinones and other nitrogen-containing heterocycles. organic-chemistry.org The synthesis of diverse five-membered heterocyclic compounds, which are known for their pharmacological and material properties, often relies on the reactivity of such bromo-functionalized intermediates. nih.gov

This compound and its structural isomers serve as important intermediates in the synthesis of various pharmaceuticals. While not always a direct precursor, related bromomethylbenzoates are implicated in the synthesis pathways of major drugs and can sometimes be found as process-related impurities.

For example, in the manufacturing of the antihypertensive drug Telmisartan , impurities related to brominated benzoic acid derivatives can arise. nih.gov Similarly, in the synthesis of Lenalidomide , an immunomodulatory drug, brominated intermediates are potential precursors that can lead to the formation of impurities. nih.govnih.gov The reactivity of the bromomethyl group is essential for coupling with other molecular fragments to build the final complex drug molecule.

Table 1: Examples of Related Bromomethylbenzoates in Pharmaceutical Synthesis

| Drug Name | Role of Related Bromomethylbenzoate |

| Telmisartan | Serves as a potential precursor or source of process-related impurities during synthesis. |

| Lenalidomide | Can act as a precursor for the drug or related impurities in its manufacturing process. |

The unique structure of this compound makes it an excellent scaffold for developing new biologically active compounds. rsc.org Chemists can modify the molecule by reacting the bromoethyl group with a wide variety of nucleophiles, creating a library of new derivatives. The stable benzoate (B1203000) portion of the molecule provides a rigid framework, while the introduced substituents can be varied to fine-tune the biological activity. These compound libraries can then be screened against biological targets like enzymes or receptors to identify new lead compounds for drug discovery.

Derivatization for Functional Material Science

Beyond its applications in medicine, this compound is also a valuable tool in material science, where its reactive properties are exploited to create functional materials.

In the field of polymer chemistry, this compound can be used as a monomer or a precursor to a monomer. Aromatic copolyesters have been synthesized via solid-state polymerization using dimethyl esters of phthalic acids, which are structurally related to methyl benzoate derivatives. researchgate.net The bromoethyl group can be chemically modified to a polymerizable group (like a vinyl group) or can initiate certain types of polymerization reactions. The incorporation of this monomer into a polymer chain can influence the final material's properties, such as thermal stability and mechanical strength.

The reactive C-Br bond in this compound allows it to be chemically attached to various surfaces. This process, known as surface functionalization, can modify the properties of the underlying material. For example, it could be used to alter the surface of silica (B1680970) gel for specialized chromatography applications or to functionalize nanoparticles for use in targeted drug delivery systems. The benzoate portion provides a platform for further chemical modifications, enabling the creation of surfaces with tailored chemical and physical characteristics.

Exploration in Chemical Biology and Therapeutic Agent Design

The structural features of this compound, particularly the presence of a reactive bromoethyl group and a benzoate core, make it and its analogs valuable scaffolds in the design of biologically active molecules. These compounds serve as versatile intermediates in the synthesis of various agents with potential therapeutic applications, from enzyme inhibitors to antiviral compounds. Their utility lies in the ability to introduce specific functionalities that can interact with biological targets, leading to the modulation of their activity.

Synthesis of Enzyme Inhibitors and Related Probes, based on applications of analogous compounds

The design and synthesis of enzyme inhibitors are crucial areas of medicinal chemistry aimed at controlling pathological processes. ku.edu Compounds structurally analogous to this compound are instrumental in creating such inhibitors. The key to their function is often the electrophilic nature of the carbon atom attached to the bromine, which can react with nucleophilic residues in the active site of an enzyme, leading to inhibition.

Research has demonstrated the use of related bromo-benzoate derivatives in synthesizing potent enzyme inhibitors.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors : Methyl 3-bromobenzoate, an analog, is used as a reagent in the synthesis of tetrahydro-dibenzazocines. These resulting compounds act as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, an enzyme implicated in hormone-dependent cancers. chemicalbook.com

Phosphodiesterase 5 (PDE5) Inhibitors : Another analog, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, serves as a critical intermediate in the development of phosphodiesterase 5 (PDE5) inhibitors. The bromoacetyl group in this molecule is highly reactive and can participate in nucleophilic substitution reactions, allowing it to bind to and inhibit the target enzyme.

SARS-CoV-2 nsp14 Methyltransferase Inhibitors : In the search for antiviral agents, 3-(adenosylthio)benzoic acid derivatives have been designed and synthesized to inhibit the SARS-CoV-2 nsp14 guanine-N7-methyltransferase. mdpi.com The synthesis of these inhibitors can involve starting materials like methyl 3-(bromomethyl)-benzoate, showcasing how the bromo-alkyl benzoate scaffold is used to create complex molecules that target viral enzymes. mdpi.com These inhibitors can act as bisubstrate inhibitors, targeting both the S-adenosyl-methionine (SAM) and mRNA-binding pockets of the enzyme. mdpi.com

α-Glucosidase Inhibitors : The synthesis of compounds like 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (B8703473) has been explored for their inhibitory effects on enzymes such as sucrase and maltase. mdpi.com This highlights the broader utility of benzoate derivatives in developing inhibitors for metabolic enzymes, which is relevant in managing conditions like hyperglycemia. mdpi.com

The synthesis of these inhibitors often relies on the strategic placement of the reactive bromo-alkyl group on the benzoate ring, which allows for targeted covalent or non-covalent interactions within an enzyme's active site.

Development of Anti-HIV Agents via Synthetic Pathways

The fight against the human immunodeficiency virus (HIV) has led to the development of numerous therapeutic agents that target various stages of the viral life cycle. nih.govnih.gov While there is no direct evidence of this compound being used as an anti-HIV agent, its structural motifs are found in compounds developed for this purpose. The general strategy involves designing molecules that can inhibit crucial viral enzymes like reverse transcriptase (RT), protease, or integrase. nih.gov

Synthetic pathways towards anti-HIV agents often utilize versatile building blocks that can be modified to fit the specific pharmacophoric requirements of a target.

Reverse Transcriptase Inhibitors (RTIs) : RTIs are a cornerstone of combination antiretroviral therapy (cART). nih.gov They are classified as nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The synthesis of novel NRTIs and NNRTIs often involves heterocyclic chemistry, but scaffolds like benzoate esters can be used to introduce moieties that enhance binding affinity or improve pharmacokinetic properties. For instance, benzisothiazolone derivatives have been identified as a new class of RT inhibitors that block both the DNA polymerase and RNase H activities of the enzyme. mdpi.com

Prodrugs and Bioavailability : The development of anti-HIV drugs also focuses on improving their delivery and duration of action. Didehydro-deoxythymidine (D4T) derivatives have been synthesized as potential prodrugs to enhance lipophilicity and delivery to the central nervous system. capes.gov.br The ester functionality present in this compound is a common feature in prodrug design, aimed at improving a drug's absorption and distribution.

Benzothiazole Derivatives : Benzothiazole and its derivatives have shown a wide range of pharmacological activities, including anti-HIV properties. researchgate.net The synthesis of complex benzothiazole-based compounds could potentially start from functionalized benzene (B151609) rings, similar to the core of this compound.

The development of new anti-HIV agents is an ongoing process focused on overcoming drug resistance and reducing side effects. nih.gov The use of versatile chemical scaffolds in synthetic pathways is critical to generating a diverse range of compounds for screening and optimization.

Investigations into Molecular Targets and Interaction Mechanisms

Understanding how a compound interacts with its molecular target is fundamental to rational drug design. For this compound and its analogs, the primary interaction mechanisms are dictated by their chemical structure, including the ester group and the reactive bromoethyl moiety.

Enzyme Inhibition Mechanisms : The bromoethyl group is a key functional group for establishing interactions with enzyme targets. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic. This allows for nucleophilic attack by amino acid residues (such as cysteine, histidine, or serine) in the active site of an enzyme, leading to the formation of a covalent bond and often irreversible inhibition. ku.edu For example, the bromoacetyl group in analogs like Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is known to participate in nucleophilic substitution reactions, enabling it to inhibit enzymes and other proteins.

Non-covalent Interactions : Besides covalent bonding, non-covalent interactions play a crucial role. Studies on the interaction between methyl benzoate derivatives and proteins like bovine serum albumin (BSA) have shown that these molecules can bind within hydrophobic pockets. nih.gov The binding is often driven by hydrophobic interactions and can lead to phenomena like fluorescence quenching through a static mechanism, indicating the formation of a stable complex. nih.gov The primary sites of interaction are often with aromatic amino acid residues like tryptophan. nih.gov

Targeting HIV Enzymes : In the context of HIV, the interaction mechanisms are well-defined for approved drugs. NRTIs act as competitive inhibitors and chain terminators during viral DNA synthesis. nih.gov NNRTIs, on the other hand, bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it. nih.gov Newly discovered inhibitors, such as the benzisothiazolone derivatives, have been shown to be multifunctional, inhibiting both the DNA polymerase and RNase H activities of HIV reverse transcriptase. mdpi.com

The investigation of molecular targets and interaction mechanisms relies on a combination of biochemical assays, structural biology techniques like X-ray crystallography, and computational methods such as molecular docking and molecular dynamics simulations. mdpi.com These studies provide detailed insights into the binding modes and energetics of ligand-protein interactions, guiding the design of more potent and selective therapeutic agents. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can offer structural clues through analysis of its fragmentation patterns.

For Methyl 3-(1-bromoethyl)benzoate, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (243.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

Loss of Bromine: A common fragmentation pathway would be the loss of the bromine radical, leading to a significant fragment ion at m/z 163 ([M-Br]⁺).

Loss of Methoxy (B1213986) Group: Fragmentation of the ester group could result in the loss of a methoxy radical (•OCH₃), giving a peak at m/z 212/214.

Loss of Ethyl Group: Cleavage of the ethyl group could also occur.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition of C₁₀H₁₁BrO₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | ~1720 | Strong |

| Ester | C-O Stretch | ~1250 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, 1480 | Medium-Weak |

| Aromatic Ring | C-H Bending (out-of-plane) | ~900-690 | Strong |

| Alkyl Halide | C-Br Stretch | ~600-500 | Medium-Strong |

| Alkyl | C-H Stretch | ~2980-2850 | Medium |

The presence of a strong absorption band around 1720 cm⁻¹ would be indicative of the ester carbonyl group. The C-Br stretch, expected at lower wavenumbers, would confirm the presence of the bromoalkane functionality.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts and for quantifying its purity.

Gas Chromatography (GC) for Purity and Trace Impurity Analysis

Gas chromatography (GC) is a suitable method for analyzing volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it becomes a powerful tool for purity assessment and identification of trace impurities.

The purity of the compound can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. GC-MS would allow for the identification of any impurities by comparing their mass spectra to spectral libraries. For closely related isomers, such as Methyl 4-(1-bromoethyl)benzoate, GC can often provide baseline separation, allowing for their individual quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV, MS)

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis and purification of organic compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC.

A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be a standard starting point for the analysis of this compound. Detection using a UV detector would be effective due to the presence of the aromatic ring, which absorbs UV light.

For more detailed analysis, HPLC coupled with mass spectrometry (LC-MS) provides both retention time data and mass spectral information for each separated component, enabling positive identification of the main compound and any impurities. This is particularly valuable for distinguishing between isomers that might co-elute or have similar UV spectra.

Crystallographic Analysis for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, the analysis of closely related structures provides valuable insights into the expected molecular geometry and packing in the solid state. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Similarly, the crystallographic analysis of methyl 4-bromobenzoate (B14158574) shows an almost planar molecule, with the crystal structure being stabilized by short Br⋯O interactions. nih.gov The investigation of methyl 3-bromobenzoate further contributes to understanding the impact of the bromine substituent's position on the crystal lattice. The solid-state structure of methyl 3-(bromomethyl)benzoate has also been characterized, providing data on a closely related isomer. chromatographyonline.comresearchgate.netmdpi.com

The table below summarizes key crystallographic data for related bromo-substituted benzoate (B1203000) compounds, which can serve as a reference for predicting the solid-state properties of this compound.

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Features |

| 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate | C₁₆H₁₃BrO₃ | Triclinic | P-1 | Molecule built of two approximately planar fragments. pensoft.net |

| Methyl 4-bromobenzoate | C₈H₇BrO₂ | Orthorhombic | Pbca | Almost planar molecules with short Br⋯O interactions. nih.gov |

| Methyl 3-(bromomethyl)benzoate | C₉H₉BrO₂ | Not specified | Not specified | Crystalline solid. chromatographyonline.comresearchgate.netmdpi.com |

This table is generated based on available data for related compounds and is for illustrative purposes.

Trace Level Determination and Genotoxic Impurity Analysis in Related Compounds

The control of genotoxic impurities (GIs) in active pharmaceutical ingredients is a critical regulatory requirement, as these impurities can potentially damage DNA even at very low concentrations. intertek.com Brominated compounds, often used as reactants or formed as intermediates in pharmaceutical synthesis, can be potential GIs. pensoft.net Therefore, highly sensitive analytical methods are required for their detection and quantification at trace levels, often in the parts per million (ppm) range. chromatographyonline.com

The analytical strategy for detecting GIs like this compound and related substances depends on the physicochemical properties of the analyte and the required sensitivity. researchgate.netamericanpharmaceuticalreview.com A decision-tree approach is often employed to select the most appropriate analytical technique. researchgate.netamericanpharmaceuticalreview.com

For volatile and thermally stable bromoaromatic compounds, Gas Chromatography (GC) is a preferred technique. chromatographyonline.com Headspace GC (HS-GC) is particularly useful for the analysis of volatile GIs in drug substances, as it minimizes matrix effects. pensoft.netmdpi.com When higher sensitivity is needed, GC is often coupled with a Mass Spectrometry (MS) detector (GC-MS). chromatographyonline.comchromatographyonline.com The use of Selected Ion Monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity, allowing for detection limits as low as 1 ppm for some impurities. americanpharmaceuticalreview.com

For non-volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. scirp.org To achieve the low detection limits required for GI analysis, HPLC is commonly coupled with MS or tandem MS (LC-MS, LC-MS/MS). chromatographyonline.comchromatographyonline.com These techniques provide the necessary sensitivity and selectivity to quantify impurities at sub-ppm levels. chromatographyonline.com In some cases, derivatization of the analyte can be employed to improve its chromatographic behavior or detector response. americanpharmaceuticalreview.com

The table below outlines common analytical techniques used for the trace-level determination of genotoxic impurities related to the bromoaromatic ester class of compounds.

| Analytical Technique | Detector | Typical Application | Key Advantages |

| Gas Chromatography (GC) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Analysis of volatile and thermally stable impurities. chromatographyonline.com | High resolution for complex mixtures, well-established methods. rroij.com |

| Headspace GC (HS-GC) | FID, MS | Quantification of volatile GIs in solid or liquid samples. pensoft.netmdpi.com | Reduces matrix interference, suitable for automated analysis. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | UV, Diode Array Detector (DAD), MS, MS/MS | Analysis of non-volatile or thermally labile compounds. scirp.org | Wide applicability, suitable for a broad range of compound polarities. scirp.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Triple Quadrupole, Ion Trap | Ultra-trace quantification of GIs. nih.govchromatographyonline.com | High sensitivity and selectivity, structural confirmation capabilities. nih.gov |

This table summarizes common analytical methodologies and is for illustrative purposes.

The development and validation of these analytical methods are performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure their accuracy, precision, and robustness. pensoft.netmdpi.com The stringent control of impurities such as this compound is a testament to the pharmaceutical industry's commitment to patient safety. americanpharmaceuticalreview.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the electron density) of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely used to predict molecular properties and reactivity. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (μ), electronegativity (χ), and global hardness (η), DFT provides deep insights into the behavior of molecules. researchgate.netdergipark.org.tr

Application in Corrosion Inhibition Research:

In the field of corrosion science, DFT is employed to design and understand the efficacy of organic corrosion inhibitors. researchgate.net The fundamental principle is that an inhibitor molecule adsorbs onto a metal surface, forming a protective barrier. researchgate.net DFT calculations can elucidate this adsorption mechanism. For a molecule to be an effective corrosion inhibitor, it typically needs to donate electrons to the vacant d-orbitals of the metal surface and accept electrons from the metal. researchgate.net

E(HOMO): The energy of the highest occupied molecular orbital is associated with the molecule's capacity to donate electrons. A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing its inhibition efficiency.

E(LUMO): The energy of the lowest unoccupied molecular orbital relates to the ability of the molecule to accept electrons. A lower E(LUMO) value suggests a greater capacity to accept electrons from the metal surface.

Energy Gap (ΔE = E(LUMO) - E(HOMO)): A small energy gap implies that the molecule is more polarizable and its electron density is more easily distorted, which generally correlates with higher reactivity and better inhibition performance. researchgate.net

While specific DFT studies on Methyl 3-(1-bromoethyl)benzoate as a corrosion inhibitor are not available, its structural features—an aromatic ring, an ester group, and a bromine atom—suggest it could be modeled to predict its potential interaction with various metal surfaces. researchgate.net

Interactive Table: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

| Parameter | Symbol | Significance for Corrosion Inhibition |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | E(HOMO) | Indicates electron-donating ability; higher values are generally better. |

| Energy of Lowest Unoccupied Molecular Orbital | E(LUMO) | Indicates electron-accepting ability; lower values are generally better. |

| Energy Gap | ΔE | A smaller gap suggests higher reactivity and better potential inhibition. |

| Dipole Moment | μ | Reflects the polarity of the molecule; can influence adsorption. |

| Electronegativity | χ | The tendency to attract electrons. |

| Global Hardness | η | Measures resistance to change in electron distribution. |

This table is based on established principles of DFT application in corrosion science. researchgate.netdergipark.org.tr

Application in Cyclooctyne Synthesis Research:

DFT is also a critical tool in mechanistic studies of organic reactions, such as the 1,3-dipolar cycloaddition of cyclooctynes with azides, a key reaction in "copper-free click chemistry". escholarship.org Researchers use a distortion/interaction model within DFT to analyze the transition state of the reaction. escholarship.org This model separates the activation energy into two components: the energy required to distort the reactants into their transition-state geometries (distortion energy) and the energy released when the distorted molecules interact (interaction energy). escholarship.org For strained molecules like cyclooctynes, ground-state destabilization leads to an earlier transition state, which is a key factor in their high reactivity. escholarship.org By modeling different substituents on the cyclooctyne, DFT can predict how electronic and steric effects will alter the reaction rate. escholarship.org Although this compound is not a cyclooctyne, DFT could be used to model its reactivity as a reactant or precursor in various synthetic pathways.

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, complementing the static information from quantum chemistry calculations. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. rsc.org In the context of reaction pathways, MD can be used to explore the potential energy surface, identify stable intermediates and transition states, and visualize the process of bond formation and breaking. For instance, in corrosion inhibition studies, MD simulations can model the adsorption of inhibitor molecules onto a metal surface in the presence of a solvent (like water) and corrosive species. rsc.org This allows researchers to observe the preferred orientation and interaction modes of the inhibitor in a realistic environment, providing insights that are crucial for understanding its protective mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity or a specific chemical property. nih.govresearchgate.net The core principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their observed activities. researchgate.net

The development of a QSAR model involves several key steps: mdpi.com

Data Set Preparation: A series of structurally related compounds with experimentally measured activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation linking the descriptors to the activity.

Model Validation: The model's robustness and predictive power are rigorously tested, often using an external set of compounds not included in the model development. mdpi.com

For derivatives of this compound, QSAR could be a valuable tool. If a series of analogues were synthesized (for example, by varying the substituent on the benzene (B151609) ring or changing the ester group) and tested for a particular biological activity, a QSAR model could be constructed. nih.gov This model could then be used to predict the activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost associated with drug or materials discovery. nih.gov

Interactive Table: Steps in a QSAR Modeling Workflow

| Step | Description |

|---|---|

| 1. Data Set Selection | Collect a set of molecules with known structures and measured biological activities. |

| 2. Molecular Descriptor Calculation | Compute numerical values representing various properties (e.g., logP, molecular weight, electronic parameters). |

| 3. Data Partitioning | Divide the dataset into a training set (to build the model) and a test set (to validate it). |

| 4. Model Building | Use statistical techniques to create an equation correlating descriptors with activity for the training set. |

| 5. Model Validation | Assess the model's ability to accurately predict the activity of the test set compounds. |

This table outlines a general workflow for QSAR studies. mdpi.com

Conformational Analysis and Stereochemical Prediction

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The stereocenter in this compound is the carbon atom bonded to the bromine, the methyl group, a hydrogen atom, and the substituted phenyl ring. This chirality means the compound exists as a pair of enantiomers, (R)- and (S)-.

Computational methods are essential for predicting the stereochemical outcome of asymmetric reactions. By calculating the energies of the different transition states that lead to the formation of different stereoisomers, chemists can predict which product will be favored. nih.gov For example, in studies of asymmetric catalysis, quantum mechanical calculations are used to model the transition-state geometries for the formation of (R) and (S) products. nih.gov The calculated energy difference between these transition states can be used to predict the enantiomeric excess (ee) of the reaction. This predictive power is invaluable for designing new catalysts and optimizing reaction conditions to achieve high stereoselectivity. nih.gov If this compound were to be synthesized using a chiral catalyst, these computational techniques could be applied to understand the origin of stereoselection and predict the likely enantiomeric outcome.

Future Research Directions and Emerging Applications

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Methyl 3-(1-bromoethyl)benzoate possesses a chiral center at the carbon atom bearing the bromine. The development of novel asymmetric synthetic routes to access specific enantiomers of this compound is a significant area for future research.

Current approaches to similar chiral benzylic halides often rely on classical resolutions or the use of chiral auxiliaries. Future research could focus on more elegant and efficient catalytic asymmetric methods. For instance, the enantioselective bromination of 3-ethyl-methylbenzoate could be a direct pathway. While challenging, recent advances in transition-metal catalysis and organocatalysis offer promising strategies.

Potential Asymmetric Synthesis Strategies:

| Strategy | Catalyst/Reagent Type | Potential Advantages |

| Kinetic Resolution | Chiral catalysts (e.g., enzymes, metal-salen complexes) | Can separate enantiomers from a racemic mixture. |

| Asymmetric Bromination | Chiral N-bromo reagents or metal-catalyzed bromination with chiral ligands | Direct formation of one enantiomer over the other. |

| Desymmetrization | Enzymatic or catalytic modification of a prochiral precursor | High enantioselectivity from a symmetrical starting material. |

The successful development of such routes would not only provide access to enantiopure this compound but also establish methodologies applicable to a broader range of chiral benzylic compounds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of complex chemical syntheses from traditional batch processes to continuous flow and automated platforms is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. nih.govyoutube.com The synthesis and subsequent reactions of this compound are well-suited for this transition.

Flow chemistry can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling reactive intermediates like benzylic bromides. nih.gov For example, the on-demand generation of hazardous reagents like bromine can be safely managed in a flow system. youtube.com Automated synthesis platforms, such as the Mya 4 Reaction Station or the SynFini™ system, could be employed to rapidly screen reaction conditions for the synthesis and derivatization of this compound, accelerating the discovery of new materials and bioactive molecules. youtube.comyoutube.com

Advantages of Flow Chemistry for this compound:

| Feature | Benefit |

| Enhanced Safety | In-situ generation of hazardous reagents, minimizing operator exposure. nih.gov |

| Precise Control | Accurate temperature and residence time control, leading to higher selectivity and yield. |

| Scalability | Seamless transition from laboratory-scale synthesis to pilot-plant production. acs.org |

| Automation | Integration with automated platforms for high-throughput screening and optimization. chemrxiv.org |

Future work in this area would involve developing robust flow protocols for the synthesis of this compound and demonstrating its use in telescoped reactions to generate more complex molecules without isolating intermediates. youtube.com

Exploration of Photochemical Reactions Involving the Bromide Moiety

The carbon-bromine bond in this compound is susceptible to homolytic cleavage upon exposure to light, opening up a rich field of photochemical transformations. Photoredox catalysis, in particular, has emerged as a powerful tool for the functionalization of C-H bonds and the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgnih.govrsc.orgbeilstein-journals.org

The benzylic bromide of this compound can serve as a precursor to a benzylic radical, which can then participate in a variety of coupling reactions. Research in this area could explore its use in:

Photocatalytic Cross-Coupling Reactions: Coupling with a wide range of partners, including boronic acids, amines, and thiols, to introduce new functional groups.

Radical-Radical Coupling: Reactions with other photochemically generated radicals.

Atom Transfer Radical Addition (ATRA): Addition across double bonds to create more complex molecular architectures.

The development of photochemical benzylic brominations in continuous flow has also been shown to be highly efficient. rsc.orgrsc.orgresearchgate.net Such methods could be adapted for the synthesis of this compound itself.

Investigation of Sustainable and Green Chemistry Approaches in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. acsgcipr.org The synthesis of this compound and its derivatives presents several opportunities to implement greener methodologies.

Traditional bromination reactions often use stoichiometric and hazardous reagents like molecular bromine. wordpress.com Future research can focus on developing more environmentally benign bromination methods, such as:

Oxidative Bromination: Using bromide salts (e.g., HBr or NaBr) in combination with a green oxidant like hydrogen peroxide or even molecular oxygen. acs.orgnih.gov

Catalytic Bromination: Employing catalysts to improve the efficiency and reduce the waste of brominating agents.

Use of Greener Solvents: Replacing hazardous solvents like carbon tetrachloride with more sustainable alternatives. researchgate.net

The Process Mass Intensity (PMI) is a key metric in green chemistry, and optimizing the synthesis of this compound to reduce the PMI would be a valuable research endeavor. Continuous photochemical benzylic bromination has been shown to significantly lower the PMI. rsc.orgrsc.org

Comparison of Bromination Methods:

| Method | Bromine Source | Oxidant | Key Advantages |

| Traditional | Br₂ | - | High atom economy if fully consumed. |

| NBS | N-Bromosuccinimide | - | Solid, easier to handle than Br₂. wordpress.com |

| Green Oxidative | HBr/NaBr | H₂O₂ / O₂ | Uses safer bromine sources and green oxidants. nih.govacs.org |

| In-situ Generation | NaBrO₃/HBr | - | Avoids handling of elemental bromine. rsc.org |

Potential in Advanced Materials and Nanotechnology (e.g., surface functionalization)

The benzoate (B1203000) ester and the reactive bromide functionalities of this compound make it a versatile building block for the creation of advanced materials and for the functionalization of surfaces.

The ester group can be hydrolyzed to a carboxylic acid, which can then be used to anchor the molecule to various substrates, including metal oxides and polymers. The bromide can be substituted with a variety of functional groups, allowing for the tailoring of surface properties. For example, it could be used to attach polymers to a surface via surface-initiated atom transfer radical polymerization (SI-ATRP).

The introduction of benzoate esters into molecular structures has been shown to enhance photoluminescence properties. researchgate.netresearchgate.net This suggests that derivatives of this compound could be investigated for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The ability to functionalize surfaces with this molecule could lead to the development of novel materials with tailored optical, electronic, or wetting properties. tandfonline.com

Targeted Modification for Specific Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. febs.org The structure of this compound makes it an attractive scaffold for the design of targeted chemical probes. The reactive bromoethyl group can act as a covalent warhead to irreversibly bind to a target protein, while the benzoate ester can be modified to incorporate reporter tags (e.g., fluorophores, biotin) or to tune the molecule's physicochemical properties for improved cell permeability and target engagement.

Boronate-based probes, which are used to detect reactive oxygen species in biological systems, are often synthesized from bromo-derivatives, highlighting a potential application pathway for this compound. frontiersin.org Furthermore, the development of self-immolative linkers for drug delivery is an active area of research, and the benzoate ester moiety could potentially be incorporated into such systems. nih.gov

The ability to synthesize enantiomerically pure forms of this compound would be particularly valuable in this context, as biological systems are often highly sensitive to stereochemistry.

Q & A

Basic: How can the synthesis of Methyl 3-(1-bromoethyl)benzoate be optimized for higher yield and purity?

Methodological Answer:

Optimization involves selecting appropriate alkylation conditions. For example, using a polar aprotic solvent like DMF (dimethylformamide) with a strong base such as Cs₂CO₃ (cesium carbonate) can enhance reactivity, as demonstrated in analogous bromoethylbenzene syntheses . Temperature control (e.g., reflux at 80°C) and stoichiometric excess of the bromoethylating agent (e.g., 1.2 equivalents) may improve yields. Purification via silica gel column chromatography with gradient elution (ethyl acetate/petroleum ether) effectively isolates the product from byproducts . Monitoring reaction progress by TLC or GC ensures timely termination to minimize decomposition.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the ester group (δ ~3.9 ppm for OCH₃ and ~165–170 ppm for carbonyl carbon) and bromoethyl substituent (δ ~4.5–5.0 ppm for CH₂Br) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Detection of ester C=O stretching (~1720 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).

- GC Analysis : Quantifies purity (>98% by GC) and identifies volatile impurities .

Advanced: How does the bromoethyl group in this compound influence its reactivity compared to chloro or iodo analogs?

Methodological Answer: